3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as photoresponsive materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-naphthalen-2-yl-urea
- 1-(3,4-dichlorophenyl)-3-naphthalen-2-yl-urea
- 1-(2-hydroxy-1-phenyl-ethyl)-3-naphthalen-1-yl-urea
Uniqueness
What sets 3-(2-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone apart is its spiro structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C30H18ClNO5 |
---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-naphthalen-1-ylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C30H18ClNO5/c31-21-14-6-5-13-20(21)25-23-24(30(37-25)26(33)18-11-3-4-12-19(18)27(30)34)29(36)32(28(23)35)22-15-7-9-16-8-1-2-10-17(16)22/h1-15,23-25H |
InChI Key |
JVJGTRBIYMNBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C(C3=O)C5(C(=O)C6=CC=CC=C6C5=O)OC4C7=CC=CC=C7Cl |
Origin of Product |
United States |
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